

Application Note: Quantification of 3-Keto Fusidic Acid in Bulk Drug Substance

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Compound of Interest

Compound Name: 3-Keto fusidic acid

Cat. No.: B1141141

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Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of **3-Keto fusidic acid**, a known impurity (European Pharmacopoeia Impurity G) and metabolite of fusidic acid, in bulk drug substance.[1][2][3][4] The method is demonstrated to be specific, accurate, precise, and linear over a relevant concentration range, making it suitable for quality control and stability testing of fusidic acid.

Introduction

Fusidic acid is a steroid antibiotic primarily effective against Gram-positive bacteria.[5][6] The manufacturing process and degradation of fusidic acid can lead to the formation of related substances, which must be monitored and controlled to ensure the safety and efficacy of the final drug product. **3-Keto fusidic acid** is a significant impurity formed by the oxidation of the hydroxyl group at the C-3 position of the fusidic acid molecule.[7] Its quantification is crucial for release testing of the bulk drug and for stability studies. This document provides a detailed protocol for an RP-HPLC method for the determination of **3-Keto fusidic acid**.

Experimental Protocol

Materials and Reagents

- **3-Keto fusidic acid** reference standard (>95% purity)[8]

- Fusidic acid bulk drug substance
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Phosphoric acid (85%, analytical grade)
- Purified water (HPLC grade)

Instrumentation

- HPLC system with a UV detector (e.g., Shimadzu Prominence HPLC Systems or equivalent) [\[9\]](#)
- Analytical balance
- Volumetric flasks (Class A)
- Pipettes (calibrated)
- Syringe filters (0.45 µm)
- Ultrasonic bath

Chromatographic Conditions

A stability-indicating RP-HPLC method has been developed for the simultaneous quantification of fusidic acid and its impurities.[\[9\]](#)

Parameter	Condition
Column	YMC-Pack Pro C18 (150 mm x 4.6 mm, 3 µm) or equivalent
Mobile Phase A	20:40:40 (v/v/v) mixture of methanol, acetonitrile, and 10 g/L phosphoric acid solution in water
Mobile Phase B	10:20:70 (v/v/v) mixture of methanol, acetonitrile, and 10 g/L phosphoric acid solution in water
Gradient Program	0-3 min: 100% A; 3-28 min: linear gradient to 100% B; 28-38 min: 100% B; 38.1-45 min: re- equilibration to 100% A
Flow Rate	0.7 mL/min
Column Temperature	40°C
Detection	UV at 235 nm
Injection Volume	20 µL

Preparation of Solutions

- **Reference Standard Stock Solution (3-Keto Fusidic Acid):** Accurately weigh approximately 10 mg of **3-Keto fusidic acid** reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile to obtain a concentration of about 100 µg/mL.
- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
- **Sample Solution (Fusidic Acid Bulk Drug):** Accurately weigh approximately 50 mg of the fusidic acid bulk drug substance into a 50 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile. Further dilute 5.0 mL of this solution to 50.0 mL with acetonitrile to obtain a final concentration of about 100 µg/mL of fusidic acid.

Method Validation Summary

The analytical method was validated according to ICH guidelines for linearity, precision, and accuracy.

Linearity

The linearity of the method was evaluated by analyzing the prepared working standard solutions of **3-Keto fusidic acid**. The peak areas were plotted against the corresponding concentrations, and a linear regression analysis was performed.

Concentration (µg/mL)	Mean Peak Area (n=3)
0.1	15,234
0.5	76,170
1.0	152,340
2.5	380,850
5.0	761,700
10.0	1,523,400
Correlation Coefficient (r ²)	0.9998

Precision

The precision of the method was determined by repeatability (intra-day precision) and intermediate precision (inter-day precision) studies. Six replicate injections of a 1.0 µg/mL **3-Keto fusidic acid** standard were performed.

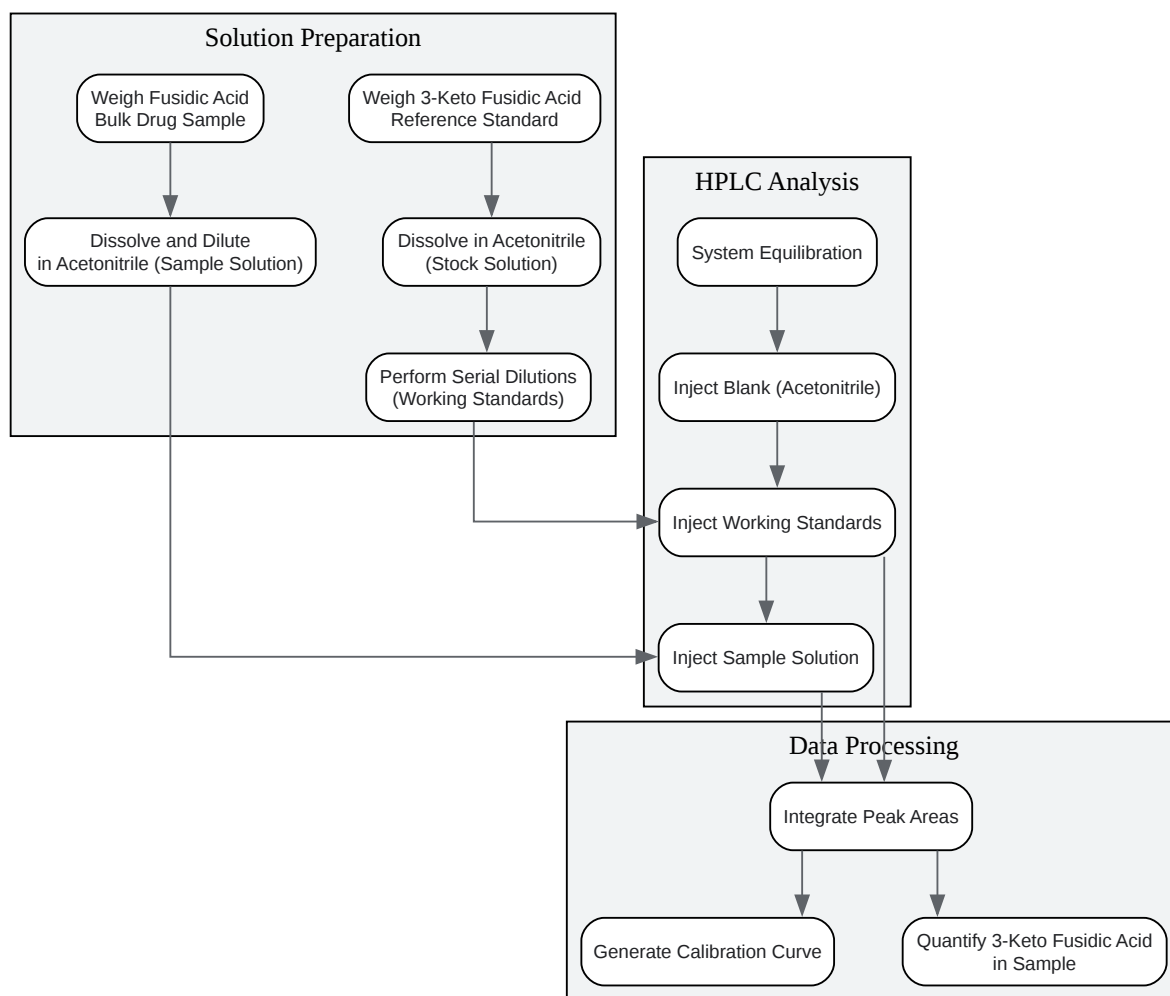
Precision Type	Mean Peak Area	Standard Deviation	% RSD
Repeatability (Day 1)	152,410	1,829	1.20%
Intermediate (Day 2)	151,980	2,128	1.40%

Accuracy (Recovery)

The accuracy of the method was assessed by a recovery study. The fusidic acid bulk drug sample was spiked with known amounts of **3-Keto fusidic acid** at three different concentration levels (50%, 100%, and 150% of the target concentration of 1.0 µg/mL).

Spiked Level	Amount Added (µg/mL)	Amount Recovered (µg/mL)	% Recovery
50%	0.5	0.49	98.0%
100%	1.0	1.01	101.0%
150%	1.5	1.48	98.7%
Mean Recovery	99.2%		

Experimental Workflow Diagram



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Caption: Workflow for the quantification of **3-Keto fusidic acid**.

Conclusion

The described RP-HPLC method is demonstrated to be suitable for the quantitative determination of **3-Keto fusidic acid** in fusidic acid bulk drug substance. The method is validated and shows excellent linearity, precision, and accuracy. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals involved in the quality control of fusidic acid.

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